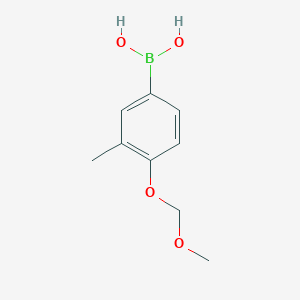

(4-(Methoxymethoxy)-3-methylphenyl)boronic acid

Description

BenchChem offers high-quality (4-(Methoxymethoxy)-3-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Methoxymethoxy)-3-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13BO4 |

|---|---|

Molecular Weight |

196.01 g/mol |

IUPAC Name |

[4-(methoxymethoxy)-3-methylphenyl]boronic acid |

InChI |

InChI=1S/C9H13BO4/c1-7-5-8(10(11)12)3-4-9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 |

InChI Key |

AZKUWMMJPWEVII-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCOC)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: (4-(Methoxymethoxy)-3-methylphenyl)boronic Acid

Executive Summary & Molecular Logic

Compound: (4-(Methoxymethoxy)-3-methylphenyl)boronic acid

Molecular Formula:

This guide details the synthesis, reactivity, and handling of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid , a specialized building block designed for high-precision medicinal chemistry. Unlike simple phenylboronic acids, this molecule incorporates two critical design elements:

-

The MOM (Methoxymethyl) Ether: A robust protecting group that masks the phenolic hydroxyl.[1] Free phenols can poison Palladium catalysts and interfere with solubility in non-polar coupling solvents. The MOM group is stable under basic Suzuki-Miyaura conditions but readily cleaved under specific acidic conditions, offering orthogonality to other common protecting groups (e.g., benzyl or silyl ethers).

-

The Ortho-Methyl Group: Positioned at C3 (relative to the boron at C1, making it ortho to the phenol), this group introduces steric bulk. This "Magic Methyl" effect can restrict bond rotation in biaryl products (atropisomerism) and metabolically block the ring from oxidative degradation.

Chemical Structure & Properties[2][3][4][5][6]

The molecule consists of a trisubstituted benzene ring. The stability of the boronic acid moiety is the primary handling concern, as it exists in equilibrium with its trimeric anhydride (boroxine).

| Property | Value / Description |

| IUPAC Name | (4-(Methoxymethoxy)-3-methylphenyl)boronic acid |

| Precursor | 4-Bromo-2-methylphenol (CAS: 2362-12-1) |

| Solubility | Soluble in MeOH, DMSO, DMF, THF. Sparingly soluble in water.[2] |

| pKa (Boronic Acid) | ~8.8 (Typical for arylboronic acids) |

| Stability | Hygroscopic; prone to dehydration (boroxine formation) upon heating or prolonged vacuum drying. |

Synthetic Pathways[6]

The synthesis requires a two-stage protocol: Protection followed by Transmetallation-Borylation.

Stage 1: MOM Protection of 4-Bromo-2-methylphenol

Objective: Mask the acidic proton of the phenol to prevent quenching of the lithiated intermediate in Stage 2.

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must occur in a fume hood. Quench all glassware and waste with aqueous ammonia.

Protocol:

-

Reagents: 4-Bromo-2-methylphenol (1.0 equiv),

-Diisopropylethylamine (DIPEA, 1.5 equiv), MOM-Cl (1.2 equiv), Dichloromethane (DCM, anhydrous). -

Procedure:

-

Dissolve phenol and DIPEA in DCM at 0°C under

. -

Add MOM-Cl dropwise (exothermic).

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup: Quench with saturated

. Extract with DCM. Wash organics with 1M NaOH (removes unreacted phenol) and brine. -

Yield: Typically >90%. Product: 1-bromo-4-(methoxymethoxy)-3-methylbenzene.

-

Stage 2: Cryogenic Lithiation-Borylation

Objective: Convert the aryl bromide to the boronic acid via Lithium-Halogen exchange.

Protocol:

-

Reagents: Protected Aryl Bromide (from Stage 1),

-Butyllithium ( -

Procedure:

-

Dissolve aryl bromide in THF and cool to -78°C (Dry ice/acetone bath).

-

Add

-BuLi dropwise. Critical: Maintain temp < -70°C to prevent "dance" reactions (scrambling of the lithiation site). -

Stir for 30–60 mins to ensure complete Li-Br exchange.

-

Add

rapidly. -

Allow mixture to warm to RT overnight.

-

Hydrolysis: Quench with 1M HCl (aqueous) and stir for 30 mins to hydrolyze the boronate ester to the free acid.

-

Purification: Extract with EtOAc. Recrystallize from Acetonitrile/Water or Hexane/Acetone.

-

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from commercially available phenol precursor.

Reactivity Profile: The Suzuki-Miyaura Coupling[4][7]

This boronic acid is optimized for Palladium-catalyzed cross-coupling.

Why MOM? (Chemo-Selectivity)

In basic aqueous media (standard Suzuki conditions:

Experimental Protocol: Standard Coupling

-

Catalyst:

(3–5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: Dioxane/Water (4:1) or Toluene/Water.

-

Temperature: 80–100°C.

-

Mechanism:

-

Transmetallation: The boronic acid reacts with the base to form a boronate species

, which is the active nucleophile that transfers the aryl group to the Palladium center.

-

Figure 2: Catalytic cycle. The MOM group remains intact, protecting the phenol throughout.

Deprotection Strategy

Post-coupling, the MOM group must often be removed to reveal the free phenol for further functionalization or biological activity.

-

Reagent: 6M HCl in Methanol or Trifluoroacetic acid (TFA) in DCM.

-

Conditions: Room temperature, 1–4 hours.

-

Mechanism: Acid-catalyzed hydrolysis generates the free phenol and formaldehyde (captured by solvent).

-

Note: If the biaryl product contains acid-sensitive groups (e.g., Boc amines), use milder conditions like

or TMSBr.

Quality Control & Storage

The Boroxine Issue

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

-

Observation: NMR may show broadening or multiple sets of peaks.

-

Validation: Run

NMR. Boronic acid monomer typically appears ~28-32 ppm; Boroxine shifts slightly. -

Reversal: The dehydration is reversible. Adding a drop of

to the NMR tube usually hydrolyzes the boroxine back to the monomer, simplifying the spectrum.

Storage

-

Temperature: 2–8°C.

-

Atmosphere: Argon (prevent oxidative deborylation).

-

Container: Tightly sealed to prevent fluctuating hydration states.

References

-

MOM Protection Stability: Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3]

-

Synthesis of Aryl Boronic Acids: Leermann, T., Leroux, F. R., & Colobert, F. (2011).[4] "Efficient Synthesis of Aryl Boronic Acids via Li/Mg Exchange." Organic Letters, 13(17), 4479–4481.

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Precursor Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol.

Sources

Technical Guide: MOM-Protected 4-Hydroxy-3-methylphenylboronic Acid

[1]

Part 1: Executive Summary & Compound Identification[1]

Topic: Synthesis and Characterization of MOM-Protected 4-Hydroxy-3-methylphenylboronic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

The "Hidden" Reagent: Addressing the CAS Ambiguity

In high-precision organic synthesis, specifically within the Suzuki-Miyaura coupling landscape, researchers often seek specific protected boronic acids to prevent side reactions or facilitate orthogonal deprotection.[1] MOM-protected 4-hydroxy-3-methylphenylboronic acid is a specialized derivative.[1] Unlike its widely indexed parent compound, this specific protected variant is rarely cataloged with a unique CAS number in public chemical registries, often requiring de novo synthesis from its bromide precursor.

This guide provides the definitive technical roadmap for identifying, synthesizing, and utilizing this compound, anchoring the workflow on the verified CAS number of its stable precursor.

Identity Matrix: Key Chemical Identifiers

| Component | Chemical Name | CAS Number | Role |

| Target Scaffold | (4-(Methoxymethoxy)-3-methylphenyl)boronic acid | Not Widely Indexed * | Final Product |

| Precursor | 4-Bromo-2-(methoxymethoxy)-1-methylbenzene | 331273-56-4 | Key Intermediate |

| Parent Acid | (4-Hydroxy-3-methylphenyl)boronic acid | 762263-66-1 | Unprotected Parent |

| Starting Phenol | 4-Bromo-2-methylphenol | 2362-12-1 | Raw Material |

| Pinacol Ester | 4-(Methoxymethoxy)-3-methylphenylboronic acid pinacol ester | Custom/In-situ | Stable Surrogate |

*Note: The boronic acid form is often generated in situ or isolated as a crude intermediate due to the propensity of boronic acids to dehydrate into boroxines. The precursor CAS 331273-56-4 is the industry-standard reference point for sourcing this scaffold.[1]

Part 2: Technical Synthesis & Protocols

Strategic Route Design

The most reliable route to the target is Route A: Protection-First , followed by borylation. Direct protection of the parent boronic acid (Route B) is chemically risky due to the sensitivity of the C-B bond to the basic conditions required for MOM-Cl alkylation.

Route A Workflow:

-

MOM Protection: Conversion of 4-bromo-2-methylphenol to the aryl ether.[1]

-

Lithium-Halogen Exchange: Selective lithiation of the aryl bromide.

-

Electrophilic Trapping: Quenching with triisopropyl borate (

). -

Hydrolysis: Controlled acidic workup to yield the free boronic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Precursor (CAS 331273-56-4)[1]

-

Reagents: 4-Bromo-2-methylphenol (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),

-Diisopropylethylamine (DIPEA, 1.5 eq), DCM (anhydrous).[1] -

Safety Critical: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood with appropriate PPE.

-

Procedure:

-

Dissolve 4-bromo-2-methylphenol in anhydrous DCM at 0°C under

. -

Add DIPEA dropwise.

-

Slowly add MOM-Cl (maintain temp < 5°C).

-

Warm to RT and stir for 4-12 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with saturated

, extract with DCM, dry over -

Validation:

NMR should show a diagnostic singlet at

-

Step 2: Borylation to Target Acid[1]

-

Reagents: Precursor (CAS 331273-56-4),

-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF (anhydrous).[1] -

Procedure:

-

Cool a solution of the MOM-protected precursor in THF to -78°C.

-

Add

-BuLi dropwise over 20 mins. The solution may turn yellow/orange. -

Stir for 30-60 mins at -78°C to ensure complete Li-Br exchange.

-

Add

rapidly in one portion. -

Allow to warm to RT overnight.

-

Hydrolysis: Cool to 0°C and add 1M HCl (carefully, to pH 5-6). Note: MOM groups are acid-sensitive; avoid prolonged exposure to strong acid or low pH (<2).[1]

-

Isolation: Extract with EtOAc. The product often precipitates or crystallizes upon concentration.

-

Synthesis Pathway Visualization[1]

Figure 1: Synthetic workflow from commercial phenol to the MOM-protected boronic acid scaffold.

Part 3: Applications & Scientific Rationale[1][2]

Why MOM Protection?

In drug development, the Methoxymethyl (MOM) group is chosen for its unique "orthogonal" properties:

-

Base Stability: Unlike esters, MOM ethers are stable to the basic conditions of Suzuki couplings (

, -

Steric Minimalist: The MOM group is relatively small, minimizing steric hindrance at the ortho-methyl position during the coupling event.

-

Chelation Potential: The oxygen atoms in the MOM group can sometimes assist in directing metal catalysts (Directed ortho metalation - DoM), though in this specific borylation protocol, the bromine directs the lithiation.

Self-Validating Quality Control

To ensure the integrity of the synthesized reagent, researchers should employ the following checks:

-

NMR Purity: The methyl group on the phenyl ring typically appears at

ppm. The boronic acid protons ( -

Anhydride Formation: Boronic acids exist in equilibrium with their trimeric boroxine anhydrides. A melting point range that is broad or higher than expected often indicates boroxine formation. This does not affect Suzuki reactivity but alters stoichiometry calculations.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Contextual reference for MOM protection stability conditions).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

A Comprehensive Technical Guide to the Synthesis of (4-(Methoxymethoxy)-3-methylphenyl)boronic Acid from 4-bromo-2-methylphenol

This guide provides an in-depth exploration of the synthetic pathway to (4-(Methoxymethoxy)-3-methylphenyl)boronic acid, a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] Starting from the readily available 4-bromo-2-methylphenol, this document will detail the necessary synthetic steps, the rationale behind the chosen methodologies, and the critical safety considerations for the hazardous reagents involved. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

(4-(Methoxymethoxy)-3-methylphenyl)boronic acid is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The starting material, 4-bromo-2-methylphenol, is a versatile aromatic compound used in a variety of chemical syntheses.[3][4] This guide will provide a detailed protocol for the transformation of 4-bromo-2-methylphenol into the target boronic acid through a two-step process involving the protection of the phenolic hydroxyl group followed by a lithium-halogen exchange and subsequent borylation.

Overall Synthetic Strategy

The synthesis of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid from 4-bromo-2-methylphenol proceeds in two main stages:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected to prevent it from interfering with the subsequent organolithium formation. The methoxymethyl (MOM) group is an excellent choice for this purpose as it is stable under the basic conditions of the borylation step but can be removed under acidic conditions if necessary.[5][6][7][8]

-

Lithium-Halogen Exchange and Borylation: The protected aryl bromide undergoes a lithium-halogen exchange with an organolithium reagent, typically n-butyllithium, to form a highly reactive aryllithium species. This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to yield the desired boronic acid derivative after aqueous workup.[9][10][11][12][13][14][15][16]

The overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow from 4-bromo-2-methylphenol to the target boronic acid.

PART 1: Protection of 4-bromo-2-methylphenol

The protection of the phenolic hydroxyl group is a critical first step. The methoxymethyl (MOM) ether is formed by reacting the phenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism where the phenoxide, formed by the deprotonation of the phenol by the base, acts as a nucleophile and attacks the electrophilic carbon of MOMCl, displacing the chloride leaving group. The choice of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to prevent side reactions.

Detailed Experimental Protocol: Synthesis of 1-Bromo-4-(methoxymethoxy)-2-methylbenzene

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-bromo-2-methylphenol | 187.04 | 10.0 g | 53.4 |

| Dichloromethane (DCM) | - | 200 mL | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 13.8 g (18.6 mL) | 106.8 |

| Methoxymethyl chloride (MOMCl) | 80.51 | 5.16 g (4.8 mL) | 64.1 |

Procedure:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-bromo-2-methylphenol (10.0 g, 53.4 mmol).

-

Dissolve the starting material in anhydrous dichloromethane (200 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N,N-diisopropylethylamine (18.6 mL, 106.8 mmol) to the stirred solution.

-

After 15 minutes of stirring, add methoxymethyl chloride (4.8 mL, 64.1 mmol) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-4-(methoxymethoxy)-2-methylbenzene as a colorless oil.

PART 2: Lithium-Halogen Exchange and Borylation

This step involves the conversion of the aryl bromide to an aryllithium intermediate, which is then trapped with an electrophilic boron reagent.

Mechanistic Rationale

The lithium-halogen exchange is a fast and efficient method for the preparation of organolithium compounds.[9] The reaction is believed to proceed through a nucleophilic attack of the organolithium reagent (n-BuLi) on the bromine atom of the aryl bromide, forming a transient "ate-complex".[10][17] This is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of the highly basic n-BuLi with the solvent or other electrophilic sites on the molecule. The resulting aryllithium is a powerful nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The initial borate complex is then hydrolyzed during the acidic workup to afford the final boronic acid.

Caption: Simplified mechanism of lithium-halogen exchange followed by borylation.

Detailed Experimental Protocol: Synthesis of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Bromo-4-(methoxymethoxy)-2-methylbenzene | 231.09 | 10.0 g | 43.3 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 19.0 mL | 47.6 |

| Triisopropyl borate | 188.08 | 10.6 g (12.0 mL) | 56.3 |

| 1 M Hydrochloric acid (HCl) | - | ~100 mL | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-(methoxymethoxy)-2-methylbenzene (10.0 g, 43.3 mmol).

-

Add anhydrous tetrahydrofuran (200 mL) and stir to dissolve.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 19.0 mL, 47.6 mmol) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve triisopropyl borate (12.0 mL, 56.3 mmol) in 50 mL of anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2).

-

Stir the biphasic mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude boronic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration.[18]

Safety Considerations

This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[19][20][21][22][23] It should be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Solutions of n-BuLi are corrosive to the skin and eyes.[19][20]

-

Triisopropyl borate: This is a flammable liquid and should be kept away from ignition sources.[24][25][26][27] It can cause irritation to the eyes, skin, and respiratory tract.[24]

-

4-bromo-2-methylphenol: This compound is a halogenated phenol and should be handled with care to avoid skin contact and inhalation.[3]

Characterization

The final product, (4-(Methoxymethoxy)-3-methylphenyl)boronic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.[1]

Troubleshooting

-

Incomplete MOM protection: Ensure all reagents and solvents are anhydrous. The base should be of high quality and added in sufficient excess.

-

Low yield in the borylation step: This can be due to moisture in the reaction, which will quench the organolithium intermediate. Ensure all glassware is flame-dried and solvents are anhydrous. The temperature of the lithium-halogen exchange must be maintained at -78 °C.

-

Difficulty in purifying the boronic acid: Boronic acids can be challenging to purify by column chromatography as they can be prone to decomposition on silica gel.[18] Recrystallization or trituration are often the preferred methods. Conversion to the pinacol boronate ester can facilitate purification, followed by hydrolysis back to the boronic acid if needed.

References

-

Metal–halogen exchange - Wikipedia . [Link]

-

Mechanism of lithium-halogen exchange of primary alkyl iodide . [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis . [Link]

-

lithium halogen exchange #1 revised . [Link]

-

Mechanism of Lithium-Halogen Exchange and Related Reactions . [Link]

-

Protection of alcohols and phenols with methoxymethyl acetate. - OoCities.org . [Link]

-

Material Safety Data Sheet - Triisopropyl borate, 98+% - Cole-Parmer . [Link]

-

STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety . [Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - DSpace@MIT . [Link]

-

n-Butyllithium - Wikipedia . [Link]

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC . [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific . [Link]

-

A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed . [Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - ACS.org . [Link]

-

A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF - ResearchGate . [Link]

-

Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions . [Link]

-

MOM Protecting Group Addition | Organic Chemistry - YouTube . [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications . [Link]

-

Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv . [Link]

-

Borylation - Wikipedia . [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC . [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate . [Link]

-

Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem . [Link]

-

4 - Organic Syntheses Procedure . [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace . [Link]

-

An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF - ResearchGate . [Link]

-

Structure Formation Principles and Reactivity of Organolithium Compounds - ResearchGate . [Link]

-

MOM Ethers - Organic Chemistry Portal . [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal . [Link]

- Process for purification of boronic acid and its derivatives - Google P

-

Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls . [Link]

-

HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit . [Link]

-

Supporting Information OBC revisions - The Royal Society of Chemistry . [Link]

-

Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes | Organometallics - ACS Publications . [Link]

-

4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem - NIH . [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC . [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. srinichem.com [srinichem.com]

- 4. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. youtube.com [youtube.com]

- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MOM Ethers [organic-chemistry.org]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 12. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]

- 16. scispace.com [scispace.com]

- 17. chem.pku.edu.cn [chem.pku.edu.cn]

- 18. reddit.com [reddit.com]

- 19. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. enhs.uark.edu [enhs.uark.edu]

- 22. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. fishersci.ie [fishersci.ie]

- 26. chemicalbook.com [chemicalbook.com]

- 27. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Methoxymethyl (MOM) Protection of 4-Hydroxy-3-methylphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the methoxymethyl (MOM) protection of the phenolic hydroxyl group of 4-hydroxy-3-methylphenylboronic acid. This transformation is a critical step in multi-step organic syntheses, particularly for applications in Suzuki-Miyaura cross-coupling reactions where the free phenol can interfere with the catalytic cycle. This document offers an in-depth analysis of the reaction, including mechanistic considerations, a discussion of critical process parameters, and a robust, field-tested protocol designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Phenol Protection in Arylboronic Acid Chemistry

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The presence of multiple reactive functional groups on a boronic acid, however, necessitates a carefully planned protecting group strategy to ensure chemoselectivity. The phenolic hydroxyl group in 4-hydroxy-3-methylphenylboronic acid presents such a challenge. Its acidic proton can interfere with the basic conditions typically required for the Suzuki-Miyaura coupling, potentially leading to side reactions and reduced yields.[2]

The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols and phenols due to its ease of installation and its stability under a broad range of non-acidic conditions.[3][4] The MOM group forms an acetal that is robust towards many nucleophilic and basic reagents, yet can be readily cleaved under acidic conditions.[5][6] This orthogonality makes it an ideal choice for protecting the phenolic hydroxyl group of 4-hydroxy-3-methylphenylboronic acid prior to its use in further chemical transformations.

This guide will detail a reliable route for the synthesis of 4-(methoxymethoxy)-3-methylphenylboronic acid, addressing the nuances of performing this protection in the presence of a sensitive boronic acid moiety.

Mechanistic Considerations and Reagent Selection

The MOM protection of a phenol typically proceeds via a nucleophilic substitution reaction. The choice of reagents is critical to ensure high yields and to avoid degradation of the boronic acid group.

The MOM Protecting Agent

Chloromethyl methyl ether (MOM-Cl) is a common reagent for introducing the MOM group. It is highly reactive, but also a known carcinogen, necessitating stringent safety precautions.[5] An alternative and safer approach involves the in situ generation of MOM-Cl from dimethoxymethane and an acid chloride, which minimizes exposure to the volatile carcinogen.[7]

The Choice of Base: A Critical Parameter for Boronic Acid Stability

The selection of a suitable base is arguably the most critical decision in this synthetic route. Strong, nucleophilic bases such as sodium hydride (NaH) are often used for MOM protection of simple phenols.[3] However, such harsh conditions can promote undesired side reactions with the boronic acid, including protodeboronation.

Therefore, a non-nucleophilic, sterically hindered amine base such as N,N-diisopropylethylamine (DIPEA) is the recommended choice.[3][5] DIPEA is sufficiently basic to facilitate the reaction of the phenol with MOM-Cl without promoting the degradation of the boronic acid.

Reaction Pathway

The reaction is proposed to proceed as illustrated below. The phenolic proton is abstracted by DIPEA, generating a phenoxide intermediate which then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether to form the desired MOM-protected product and diisopropylethylammonium chloride.

Caption: Reaction workflow for MOM protection.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-Hydroxy-3-methylphenylboronic acid | 151.96 | 1.0 g | 1.0 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.2 mL | 2.0 |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 0.75 mL | 1.5 |

| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |

Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-hydroxy-3-methylphenylboronic acid (1.0 g, 6.58 mmol).

-

Solvent and Base Addition: Add anhydrous dichloromethane (20 mL) and N,N-diisopropylethylamine (2.2 mL, 13.16 mmol). Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (0.75 mL, 9.87 mmol) dropwise to the stirred solution over a period of 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(methoxymethoxy)-3-methylphenylboronic acid.

Deprotection of the MOM Group

The MOM group is reliably cleaved under acidic conditions to regenerate the free phenol. A common and effective method involves the use of hydrochloric acid in a protic solvent.

Caption: General deprotection scheme for the MOM group.

Deprotection Protocol

-

Dissolution: Dissolve the MOM-protected boronic acid in a mixture of methanol and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

-

Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, a small additional charge of MOM-Cl and DIPEA can be added. Ensure that all reagents and solvents are anhydrous, as water will consume the MOM-Cl.

-

Protodeboronation: The use of a non-nucleophilic base like DIPEA at low to ambient temperatures is designed to minimize protodeboronation. If this side reaction is observed, consider further lowering the reaction temperature.

-

Purification Challenges: Arylboronic acids can sometimes be challenging to purify by silica gel chromatography. It is important to run the column relatively quickly to minimize contact time with the silica. In some cases, a mild acidic wash of the crude product prior to chromatography can improve the separation.

Conclusion

The MOM protection of 4-hydroxy-3-methylphenylboronic acid is a key enabling transformation for its use in complex organic synthesis. The protocol detailed in this guide, which employs DIPEA as a base to preserve the integrity of the boronic acid moiety, represents a robust and reliable method for achieving this protection. By understanding the underlying mechanistic principles and potential side reactions, researchers can confidently execute this procedure and advance their synthetic campaigns.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (2023, December 27). Methoxymethyl ether. Retrieved February 25, 2026, from [Link]

-

Miles, W. H., & Yan, M. (2015). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 20(8), 14385–14415. [Link]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

-

Ferreira, I. C. F. R., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275. [Link]

-

Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved February 25, 2026, from [Link]

-

Johnston, C. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277–1289. [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved February 25, 2026, from [Link]

-

Narayana, C., & Pittman, C. U. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 133–208. [Link]

-

ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved February 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved February 25, 2026, from [Link]

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved February 25, 2026, from [Link]

-

American Chemical Society. (2025, March 24). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved February 25, 2026, from [Link]

-

MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved February 25, 2026, from [Link]

-

ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. Retrieved February 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 25, 2026, from [Link]

- Google Patents. (1999). WO1999064428A1 - Synthesis of aryl boronic acids.

-

SynArchive. (n.d.). Suzuki Coupling. Retrieved February 25, 2026, from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). US9908900B2 - Methods for forming protected organoboronic acids.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 25, 2026, from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure | MDPI [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

A Technical Guide to the Solubility of Methoxymethyl (MOM)-Protected Aryl Boronic Acids in Organic Solvents

Executive Summary

The strategic use of protecting groups is fundamental to modern organic synthesis, particularly in complex molecule construction. Methoxymethyl (MOM)-protected aryl boronic acids are pivotal intermediates, especially in Suzuki-Miyaura cross-coupling reactions, offering stability and preventing undesirable side reactions like protodeboronation and boroxine formation.[1] However, the full potential of these reagents can only be realized through a comprehensive understanding of their solubility characteristics. This guide provides an in-depth analysis of the factors governing the solubility of MOM-protected aryl boronic acids in common organic solvents. We will explore the physicochemical principles, present a qualitative solubility profile, detail a robust experimental protocol for solubility determination, and discuss the profound implications for reaction design and optimization.

Introduction: The Strategic Role of MOM Protection and Solubility

Aryl boronic acids are indispensable tools in carbon-carbon bond formation.[2] However, their inherent reactivity presents challenges. The boronic acid moiety is susceptible to decomposition, and more critically, it can readily undergo dehydration to form cyclic trimers known as boroxines.[3] This equilibrium between the monomeric acid and the often less-soluble boroxine can lead to inconsistent reaction kinetics and purification difficulties.[2]

The introduction of a methoxymethyl (MOM) ether as a protecting group, typically on a phenolic hydroxyl or other functional group on the aryl ring, fundamentally alters the molecule's properties.[4][5] By masking reactive sites, the MOM group enhances the stability of the boronic acid. Critically, for the scope of this guide, it imparts significant changes to the molecule's polarity, hydrogen bonding capability, and overall crystal lattice energy, thereby directly influencing its solubility. A well-chosen solvent ensures that reagents are in the solution phase, maximizing reaction rates and yields, simplifying work-up procedures, and enabling consistent, reproducible outcomes.

Physicochemical Foundations of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6] For MOM-protected aryl boronic acids, several structural features are paramount.

-

The Aryl Core: The aromatic ring is nonpolar and contributes to solubility in less polar solvents through van der Waals forces.

-

The Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). Its presence increases solubility in polar solvents.

-

The Methoxymethyl (MOM) Group (-OCH₂OCH₃): The MOM group is an acetal, containing two ether linkages.[4] This group introduces polarity and can act as a hydrogen bond acceptor. It significantly increases the molecule's affinity for polar aprotic and ethereal solvents compared to an unprotected phenol.

The Critical Distinction: Prevention of Boroxine Formation

The most significant advantage of working with protected aryl boronic acids is the circumvention of the acid-anhydride equilibrium. Unprotected boronic acids can dehydrate to form boroxines, which have vastly different solubility profiles from the parent acid, complicating reproducibility.[2][3] Since the MOM group is typically protecting a site other than the boronic acid itself, the boronic acid moiety can still theoretically form boroxines. However, in practice, the steric bulk and altered electronic properties imparted by substituents often disfavor this process, leading to more predictable "monomeric" behavior in solution.

Figure 1: Key molecular features influencing solubility.

Qualitative Solubility Profile Across Solvent Classes

Based on the structural analysis, we can predict the general solubility behavior of MOM-protected aryl boronic acids. This profile serves as a starting point for solvent screening in both reaction development and purification.

-

Ethers (e.g., THF, Diethyl Ether, Dioxane, Dipropyl Ether): High Solubility Expected. Unprotected phenylboronic acid already shows excellent solubility in ethers.[2][7] The ether linkages in the MOM group will further enhance affinity for these solvents through dipole-dipole interactions. Ethers are often the solvents of choice for reactions involving boronic acids.

-

Ketones (e.g., Acetone, 3-Pentanone): High Solubility Expected. Similar to ethers, ketones are polar aprotic solvents that can effectively solvate both the boronic acid and MOM groups. Phenylboronic acid itself is highly soluble in ketones.[2]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to Good Solubility Expected. These solvents have moderate polarity. While they cannot hydrogen bond, they can solvate the polar portions of the molecule. Chloroform, in particular, is noted as a good solvent for crystallizing boronic acids.[2]

-

Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): Good to High Solubility Expected. These solvents are highly polar and can effectively solvate the polar functional groups. However, their high boiling points can complicate product isolation.

-

Hydrocarbons (e.g., Hexanes, Toluene, Methylcyclohexane): Very Low Solubility Expected. These nonpolar solvents cannot effectively solvate the polar boronic acid or MOM functionalities. This property is highly useful for purification; for instance, hydrocarbons can be used to precipitate the product or wash away nonpolar impurities.[2]

-

Alcohols (e.g., Methanol, Ethanol): Good Solubility, but Use with Caution. Alcohols are polar and protic, and they will readily dissolve MOM-protected aryl boronic acids. However, they can participate in transesterification with the boronic acid to form boronate esters, potentially complicating the reaction. They can also facilitate the acidic cleavage of the MOM group if acidic conditions are present.[4]

Comparative Solubility Data

| Solvent Class | Solvent Example | Phenylboronic Acid Solubility | Predicted Impact of MOM Group | Predicted Solubility of MOM-Aryl-B(OH)₂ | Rationale |

| Hydrocarbon | Methylcyclohexane | Very Low[2] | No significant change | Very Low | The molecule remains too polar for nonpolar solvents. |

| Chlorinated | Chloroform | Moderate[2][7] | Increase | Good | The polar MOM group enhances interaction with the moderately polar solvent. |

| Ether | Dipropyl Ether | High[2][7] | Increase | Very High | "Like dissolves like"; the ether-containing MOM group has a strong affinity for ethereal solvents. |

| Ketone | Acetone | High[2] | Slight Increase | Very High | The increased overall polarity enhances solubility in polar aprotic ketones. |

| Alcohol | Methanol | Soluble[9] | Increase | High | The MOM group adds another polar site for solvation. Use with caution due to potential side reactions. |

Standard Operating Procedure: Experimental Solubility Determination

A systematic approach is crucial for accurately determining solubility. The following dynamic method provides reliable, semi-quantitative to quantitative results.[10][11]

Figure 2: Workflow for experimental solubility determination.

Protocol Steps:

-

Preparation: Accurately weigh approximately 25 mg of the MOM-protected aryl boronic acid into a small, clean vial.[12] Record the exact mass (m).

-

Initial Solvent Addition: Using a calibrated pipette, add a small, precise volume of the test solvent (e.g., 0.50 mL) to the vial.[13]

-

Equilibration: Seal the vial and agitate the mixture vigorously at a constant, controlled temperature (e.g., 25 °C using a water bath or shaker) for a set period (e.g., 10-15 minutes) to allow it to reach equilibrium.

-

Observation: Carefully observe the vial. If all the solid has dissolved, the compound is soluble at or above the current concentration. Record the total volume of solvent added and proceed to the calculation step.

-

Incremental Solvent Addition: If solid material remains, add another precise aliquot of the solvent (e.g., 0.25 mL).[10] Record the new total volume.

-

Repeat: Repeat steps 3 through 5 until complete dissolution is observed or a practical maximum volume (e.g., 3.0 mL) is reached.

-

Calculation: Once the solid is fully dissolved, calculate the solubility.

-

Solubility (mg/mL) = Mass of Solute (m) / Total Volume of Solvent (V_total)

-

-

Classification: If the compound does not dissolve after adding the maximum volume, it can be classified as "insoluble" or "sparingly soluble" under these conditions.

Causality Behind Choices:

-

Known Mass and Volume: Using precise measurements is essential for quantitative or semi-quantitative results, moving beyond simple "soluble/insoluble" observations.[10]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the results are reproducible and comparable across different solvents.

-

Vigorous Agitation: This ensures the system reaches equilibrium faster and prevents a falsely low solubility reading due to slow dissolution kinetics.

Implications for Synthetic Chemistry

The choice of solvent, guided by solubility, has direct consequences for the success of a synthetic transformation.

-

Reaction Kinetics: In a homogeneous reaction, where all reactants are dissolved, reaction rates are maximized. If a MOM-protected aryl boronic acid has poor solubility in the chosen solvent, the reaction becomes a heterogeneous mixture. The rate will then be limited by how quickly the solid dissolves into the solution, leading to slow, inefficient, and often incomplete conversions.

-

Reagent Stoichiometry: If a reagent is only sparingly soluble, a significant portion may remain out of the solution phase, effectively lowering its concentration. This can disrupt the intended stoichiometry and lead to the formation of byproducts.

-

Purification Strategy: Knowledge of solubility is paramount for purification.

-

Crystallization: A good solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. The moderate solubility of many boronic acids in chloroform suggests it could be a good candidate for crystallization screening.[2]

-

Precipitation/Washing: The very low solubility in hydrocarbons makes them ideal anti-solvents for precipitating the desired product from a more polar reaction mixture or for washing the crude solid to remove nonpolar impurities.[2]

-

Conclusion and Future Outlook

MOM-protected aryl boronic acids are powerful and stable intermediates in organic synthesis. Their solubility is not a trivial parameter but a critical factor that dictates reaction efficiency, reproducibility, and ease of purification. A systematic understanding, beginning with the physicochemical principles and extending to empirical testing, allows researchers to make informed decisions. The general trend indicates high solubility in ethereal and ketonic solvents, moderate solubility in chlorinated solvents, and very poor solubility in hydrocarbons. This predictable behavior, free from the complications of boroxine formation, empowers chemists to design more robust and efficient synthetic routes. As new and more complex boronic acid reagents are developed, a continued focus on characterizing their fundamental physical properties, including solubility, will be essential for their successful application in research and development.

References

- Solubility test for Organic Compounds. (n.d.).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Sabo, J., Wu, W., Vrudhula, V., & Tsinman, O. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. Journal of Pharmaceutical Sciences, 107(1), 294-302.

- Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society, 129(21), 6716–6717.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Kubota, K., et al. (2020). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Organic Letters, 22(1), 236-241.

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Al-Ghamdi, S. (n.d.).

- Leszczyński, P., Sporzyński, A., & Hofman, T. (2017). Solubility of phenylboronic compounds in water.

- Liu, C., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2135-2144.

- Kubota, K., et al. (2020). Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science.

- Suzuki-Miyaura Cross-Coupling Reagents. (n.d.). MilliporeSigma.

- Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Hall, D. G. (Ed.). (2011).

- Polarity/Solubility question - boric acid & hexanol in diethyl ether or water?. (n.d.). ECHEMI.

- Phenylboronic acid. (n.d.). In Wikipedia.

- Protection of alcohols and phenols with methoxymethyl acetate. (n.d.). OoCities.org.

- An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (n.d.).

- Phenylboronic acid CAS#: 98-80-6. (n.d.). ChemicalBook.

- Methoxymethyl ether. (n.d.). In Wikipedia.

- Corma, A., & Renz, M. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 193-228.

- Pilgram, B., et al. (2021).

- Leszczyński, P., Sporzyński, A., & Hofman, T. (2017).

- 3-Thienylboronic acid solubility in organic solvents. (n.d.). Benchchem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One moment, please... [total-synthesis.com]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Note: Chemoselective MOM-Protection of 4-Hydroxy-3-methylphenylboronic Acid

Abstract & Scope

This application note details the protocol for protecting the phenolic hydroxyl group of 4-hydroxy-3-methylphenylboronic acid using chloromethyl methyl ether (MOM-Cl). The primary challenge in this synthesis is the amphoteric nature of the boronic acid moiety, which can undergo competitive esterification or protodeboronation under harsh conditions. This guide presents a mild, base-mediated alkylation protocol using

Safety & Hazard Analysis (Critical)

WARNING: Carcinogen Hazard

-

Chloromethyl methyl ether (MOM-Cl): A known human carcinogen (OSHA regulated). It is an alkylating agent that can react with DNA.[1]

-

Bis(chloromethyl) ether: Commercial MOM-Cl often contains small amounts of this impurity, which is an even more potent carcinogen.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quenching: Residual MOM-Cl must be quenched with aqueous ammonia or saturated ammonium chloride before glassware leaves the hood.

Mechanistic Insight & Strategy

The Chemoselectivity Challenge

The substrate contains two types of hydroxyl groups:

-

Phenolic -OH:

. Nucleophilic upon deprotonation. -

Boronic Acid -B(OH)₂: Lewis acidic.[2] Can form boronate esters with alcohols or anhydrides (boroxines) upon dehydration.

The Solution

We utilize the significant acidity difference. By using a mild organic base (DIPEA), we selectively deprotonate the phenol to generate the phenoxide nucleophile. The boronic acid remains largely neutral or forms a reversible Lewis acid-base adduct, preventing permanent alkylation at the boron center. The steric bulk of the ortho-methyl group also discourages the formation of intermolecular boroxines during the reaction.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the selective O-alkylation of the phenol moiety.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Purity/Grade |

| 4-Hydroxy-3-methylphenylboronic acid | 1.0 | Substrate | >95% (HPLC) |

| MOM-Cl | 1.5 - 2.0 | Protecting Group | Tech grade (handle with care) |

| DIPEA (Hünig's Base) | 2.5 - 3.0 | Base | Anhydrous |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (0.1M conc.) |

| TBAI (Optional) | 0.05 | Catalyst | Tetrabutylammonium iodide |

Step-by-Step Methodology

Step 1: System Preparation

-

Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar.

-

Cool under a stream of dry Nitrogen (

) or Argon. -

Seal with a rubber septum and attach a nitrogen balloon or manifold line.

Step 2: Solubilization

-

Charge the RBF with 4-hydroxy-3-methylphenylboronic acid (1.0 equiv).

-

Add anhydrous DCM via syringe to achieve a concentration of ~0.1 M.

-

Note: The boronic acid may not dissolve completely until the base is added.

Step 3: Deprotonation

-

Cool the reaction mixture to 0 °C using an ice/water bath.

-

Add DIPEA (2.5 equiv) dropwise via syringe.

-

Stir at 0 °C for 15–20 minutes. The solution should become clear as the phenoxide forms.

Step 4: Alkylation (The Critical Step)

-

While maintaining 0 °C , add MOM-Cl (1.5 equiv) dropwise over 10 minutes.

-

Caution: Exothermic reaction. Rapid addition can cause local heating and decomposition.

-

-

(Optional) Add catalytic TBAI (5 mol%) if the reaction is known to be sluggish due to the ortho-methyl steric hindrance.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

-

Stir for 4–12 hours.

Step 5: Reaction Monitoring (TLC)

-

Eluent: 50% EtOAc / 50% Hexanes.

-

Stain: KMnO₄ or Bromocresol Green (Boronic acids stain distinctive yellow/green).

-

Target: Disappearance of the lower Rf starting material (phenol) and appearance of a higher Rf spot (MOM-ether).

Workup & Isolation (Crucial for Boronic Acids)

Standard basic workups (e.g., NaOH wash) must be avoided as the boronic acid product will form a water-soluble boronate salt and be lost in the aqueous layer.

-

Quench: Cool to 0 °C and slowly add saturated aqueous Ammonium Chloride (

) . This buffers the pH to ~6-7. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3x with DCM or Ethyl Acetate .

-

Wash: Combine organic layers and wash once with Brine.

-

Dry: Dry over anhydrous

(Sodium Sulfate). Magnesium sulfate is acceptable but can sometimes coordinate boron species. -

Concentrate: Filter and concentrate in vacuo at <40 °C.

Purification[3][4]

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of Hexanes

30% EtOAc/Hexanes. -

Note: If the boronic acid "streaks" on silica, add 1% Acetic Acid to the eluent to keep it protonated, or convert to a pinacol ester for easier purification if downstream chemistry permits.

Workflow Visualization

Figure 2: Operational workflow for the MOM protection protocol.

Quality Control & Validation

| Analytical Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | Distinctive singlet for the -O-CH₂-O- methylene protons. | |

| ¹H NMR (CDCl₃) | Singlet for the terminal -OCH₃ group. | |

| ¹H NMR (CDCl₃) | Disappearance of | Loss of the phenolic -OH singlet. |

| ¹¹B NMR | Broad singlet characteristic of aryl boronic acids (trivalent). | |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ | Check for mass of Product (MW: ~196.01). Note: Boronic acids often show dimers/trimers (boroxines) in MS. |

Troubleshooting Guide

Issue 1: Low Yield / Recovery

-

Cause: Product lost in aqueous layer during workup.[3]

-

Fix: Ensure the aqueous quench is not basic (pH > 8). Boronic acids ionize to boronate anions at high pH and become water-soluble. Keep pH < 7.5.

Issue 2: Boroxine Formation (Anhydride)

-

Observation: Insoluble white solids or confusing NMR (multiple sets of peaks).

-

Cause: Dehydration of the boronic acid moiety.

-

Fix: This is often reversible. Add a small amount of water to the NMR solvent or during the reaction workup. If the boroxine is stable, it can often be used directly in Suzuki couplings as it hydrolyzes in situ.

Issue 3: Incomplete Reaction

-

Cause: Steric hindrance from the ortho-methyl group.

-

Fix: Add 0.05 equiv of TBAI (Tetrabutylammonium iodide) to generate the more reactive MOM-I in situ. Allow reaction to run for 16h.

References

-

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (Standard reference for MOM protection conditions and stability).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context on boronic acid stability and handling).

-

Berliner, M. A., & Belecki, K. (2005).[4] Simple, Rapid, and Highly Practical Synthesis of Methoxymethyl (MOM) and Other Formaldehyde Acetal-Type Ethers.[5] The Journal of Organic Chemistry, 70(23), 9618–9621. (Modern improvements to MOM protection).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed analysis of boronic acid vs. boronate ester properties).

Sources

Using (4-(Methoxymethoxy)-3-methylphenyl)boronic acid in biaryl synthesis

Application Note: Strategic Biaryl Synthesis Using (4-(Methoxymethoxy)-3-methylphenyl)boronic Acid

Abstract

This guide details the strategic application of (4-(Methoxymethoxy)-3-methylphenyl)boronic acid (CAS: 175883-62-2) in the synthesis of functionalized biaryls. This reagent serves as a critical "masked" phenol equivalent, overcoming two common synthetic hurdles: catalyst poisoning associated with free phenols during palladium cross-coupling and the steric hindrance introduced by ortho-methyl substitution. We present a validated workflow for Suzuki-Miyaura coupling followed by chemoselective deprotection, enabling the efficient construction of sterically congested biaryl phenols common in medicinal chemistry and natural product synthesis.

Chemical Profile & Strategic Value

| Property | Data |

| Compound Name | (4-(Methoxymethoxy)-3-methylphenyl)boronic acid |

| CAS Number | 175883-62-2 |

| Molecular Weight | 165.98 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water |

| Storage | 2-8°C, inert atmosphere (hygroscopic) |

Why This Reagent?

-

Orthogonality: The Methoxymethyl (MOM) ether is stable under basic Suzuki coupling conditions (unlike esters or silyl ethers which may cleave or migrate).

-

Steric Management: The ortho-methyl group (C3 position) imposes a specific conformational twist in the resulting biaryl, often required for atropisomeric selectivity or binding pocket fit, but it also retards the rate of transmetalation.

-

Phenol Protection: Free phenols can poison Pd catalysts by forming unreactive Pd-aryloxides. The MOM group masks this acidity while maintaining the electronic donation required for the oxidative addition of the boronic acid.

Mechanistic Insight: The Suzuki Cycle

The presence of the ortho-methyl group requires a catalyst system capable of handling increased steric bulk during the transmetalation step. We recommend phosphine ligands with large cone angles (e.g., SPhos, XPhos) to facilitate this process.

Figure 1: Catalytic cycle highlighting the transmetalation step, where the 3-methyl group creates steric resistance, necessitating active ligands like SPhos.

Experimental Protocols

Protocol A: Cross-Coupling (The Build)

Objective: Couple (4-(Methoxymethoxy)-3-methylphenyl)boronic acid with an aryl bromide/chloride.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

(4-(Methoxymethoxy)-3-methylphenyl)boronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂ (for less hindered partners).

-

Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.0 equiv).

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 199 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16 mg), and K₃PO₄ (3.0 mmol, 636 mg).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Reaction: Heat the mixture to 80–100°C with vigorous stirring.

-

Note: The biphasic system requires rapid stirring to ensure phase transfer.

-

-

Monitoring: Monitor by TLC or LC-MS. Conversion typically occurs within 4–12 hours.

-

Target Mass: Look for [M+H]+ corresponding to the coupled biaryl with the MOM group intact (+45 Da vs free phenol).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The MOM group increases lipophilicity, aiding separation from polar byproducts.

Protocol B: Deprotection (The Reveal)

Objective: Cleave the MOM ether to reveal the free phenol.

Reagents:

-

MOM-protected biaryl (from Protocol A)

-

6M HCl (aq) or Trifluoroacetic acid (TFA)

-

Solvent: Methanol or DCM

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified MOM-biaryl (1.0 mmol) in Methanol (5 mL).

-

Acidification: Add 6M HCl (2 mL) dropwise at room temperature.

-

Alternative: If the molecule contains acid-sensitive groups (e.g., Boc amines), use TMSBr in DCM at 0°C.

-

-

Reaction: Stir at 40–50°C for 1–3 hours.

-

Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.

-

Isolation: The product is now a free phenol (more polar). Verify by LC-MS (loss of -CH₂OCH₃, mass shift -44 Da).

Workflow Visualization

Figure 2: Sequential workflow from starting materials to the final deprotected biaryl phenol.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Expert Recommendation |

| Low Conversion | Steric hindrance at the 3-methyl position. | Switch to SPhos or XPhos ligands. These bulky, electron-rich phosphines accelerate oxidative addition and facilitate transmetalation in hindered systems. |

| Protodeboronation | Boronic acid hydrolyzes before coupling. | Reduce water ratio or switch to anhydrous conditions using Cs₂CO₃ in Dioxane. Add the boronic acid in portions. |

| MOM Cleavage during Coupling | Reaction medium too acidic. | Ensure base (K₃PO₄) is in excess. Avoid using acidic additives. |

| Incomplete Deprotection | Poor solubility in MeOH/HCl. | Use TFA/DCM (1:1) at room temperature. The lipophilic solvent ensures the substrate is in solution for the acid to act. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Phenol Protection/MOM ethers).

-

Chem-Impex International. (n.d.). Product Specification: 4-Methoxy-3-methylphenylboronic acid (CAS 175883-62-2).[2][5][6][7] Link

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. 175883-62-2|4-Methoxy-3-methylphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. (4-METHOXY-3-METHYLPHENYL)BORONIC ACID | CAS 175883-62-2 [matrix-fine-chemicals.com]

- 6. 4-Methoxy-3-methylphenylboronic Acid (contains varying amo… [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

Scalable synthesis of MOM-protected phenylboronic acid intermediates

Application Note & Protocol Guide

Title: A Scalable and High-Fidelity Approach to the Synthesis of Methoxymethyl (MOM)-Protected Phenylboronic Acid Intermediates

Abstract & Introduction

Phenylboronic acids and their derivatives are foundational building blocks in modern organic chemistry, most notably for their indispensable role in Suzuki-Miyaura cross-coupling reactions. The strategic use of protecting groups is paramount when dealing with multifunctional aromatic systems to ensure regioselectivity and prevent unwanted side reactions. The methoxymethyl (MOM) ether is a frequently employed protecting group for phenols due to its stability under a range of conditions and its relatively straightforward cleavage.

This document provides a detailed, scalable, and robust protocol for the synthesis of MOM-protected phenylboronic acid intermediates. We will focus on the synthesis of (4-(methoxymethoxy)phenyl)boronic acid as a representative example. The protocol is designed for scalability, moving from laboratory-scale (grams) to pilot-plant scale (kilograms) synthesis. We will delve into the critical process parameters, safety considerations, and analytical quality control necessary for ensuring a high-purity, consistent product suitable for pharmaceutical and fine chemical applications.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and scalable pathway to MOM-protected phenylboronic acids involves a two-step sequence starting from the corresponding MOM-protected bromoarene. This strategy offers high yields and avoids issues associated with direct protection of hydroxyphenylboronic acids, which can be complicated by the reactivity of the boronic acid moiety.

The overall workflow is depicted below:

Figure 1: High-level workflow for the synthesis of (4-(methoxymethoxy)phenyl)boronic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-(methoxymethoxy)benzene

Causality: This initial protection step is critical for masking the reactive phenolic hydroxyl group. The choice of chloromethyl methyl ether (MOM-Cl) is based on its high reactivity, and the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to prevent side reactions. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting materials.

Protocol:

-

Reactor Setup: To a clean, dry, nitrogen-purged 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 4-bromophenol (1.0 eq, 500 g, 2.89 mol) and dichloromethane (DCM, 2.5 L).

-

Cooling: Cool the resulting solution to 0 °C using a circulating chiller.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 448 g, 3.47 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

-

MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (1.1 eq, 256 g, 3.18 mol) dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture back to 10 °C.

-

Slowly quench the reaction by adding 1 M aqueous HCl (1 L).

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 L) and brine (1 L).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-bromo-4-(methoxymethoxy)benzene as a colorless oil.

-

| Parameter | Value |

| Typical Yield | 90-95% |

| Purity (GC) | >99% |

| Boiling Point | 108-110 °C at 10 mmHg |

Step 2: Synthesis of (4-(methoxymethoxy)phenyl)boronic acid

Causality: This step employs a lithium-halogen exchange followed by borylation. The use of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is crucial to generate the aryllithium species while minimizing side reactions. Triisopropyl borate is used as the boron source, which, after quenching and acidic workup, hydrolyzes to the desired boronic acid. Tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the organometallic intermediates and its low freezing point.

Protocol:

-

Reactor Setup: To a clean, dry, nitrogen-purged 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and two addition funnels, add anhydrous tetrahydrofuran (THF, 4 L).

-

Cooling: Cool the THF to -78 °C using a dry ice/acetone bath or a cryo-cooler.

-

Reagent Addition:

-

In one addition funnel, charge a solution of 1-bromo-4-(methoxymethoxy)benzene (1.0 eq, 500 g, 2.30 mol) in anhydrous THF (1 L).

-

In the second addition funnel, charge n-butyllithium (n-BuLi) (1.1 eq, 1.0 L of a 2.5 M solution in hexanes, 2.53 mol).

-

-

Lithium-Halogen Exchange: Add the n-BuLi solution dropwise to the cold THF, followed by the dropwise addition of the 1-bromo-4-(methoxymethoxy)benzene solution, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete.

-

Borylation: Add triisopropyl borate (1.3 eq, 560 g, 2.99 mol) dropwise, again ensuring the temperature remains below -70 °C.

-

Warming & Quenching: After the addition, allow the reaction mixture to slowly warm to room temperature overnight (approx. 16 hours).

-

Workup:

-

Cool the mixture to 0 °C.

-

Slowly and carefully quench the reaction by adding 2 M aqueous HCl (3 L) until the pH is between 1-2.

-

Stir vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 1 L).

-

-

Purification & Isolation:

-